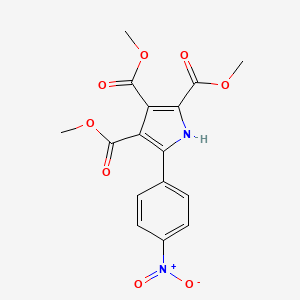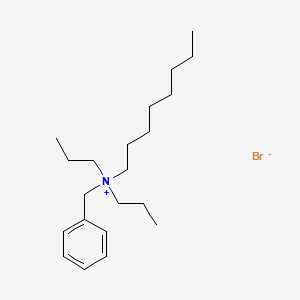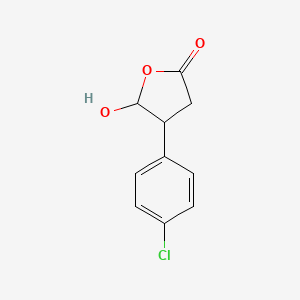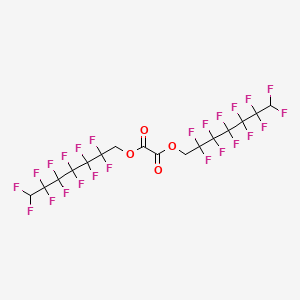
Bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) ethanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) ethanedioate is a fluorinated organic compound known for its unique properties and applications. The compound is characterized by its high fluorine content, which imparts significant hydrophobicity and chemical stability. These properties make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) ethanedioate typically involves the esterification of ethanedioic acid (oxalic acid) with 2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as distillation and recrystallization is common to remove any impurities and obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) ethanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding fluorinated carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include fluorinated carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) ethanedioate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of fluorinated polymers and materials with unique surface properties.
Biology: Employed in the development of fluorinated compounds for biological studies, including drug delivery systems.
Medicine: Investigated for its potential use in medical imaging and as a component in pharmaceuticals.
Industry: Utilized in the production of coatings, lubricants, and other materials that require high chemical resistance and hydrophobicity.
Wirkmechanismus
The mechanism by which Bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) ethanedioate exerts its effects is primarily related to its fluorinated structure. The high fluorine content provides significant hydrophobicity and chemical stability, allowing it to interact with various molecular targets and pathways. In biological systems, the compound can interact with lipid membranes, enhancing its potential as a drug delivery agent.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl acrylate
- Bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) terephthalate
- 1,1,1,3,3,3-Hexafluoroisopropyl acrylate
Uniqueness
Compared to similar compounds, Bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) ethanedioate is unique due to its specific ester linkage with ethanedioic acid, which imparts distinct chemical and physical properties. Its high fluorine content and specific molecular structure make it particularly valuable in applications requiring extreme chemical resistance and hydrophobicity.
Eigenschaften
CAS-Nummer |
88055-22-5 |
|---|---|
Molekularformel |
C16H6F24O4 |
Molekulargewicht |
718.18 g/mol |
IUPAC-Name |
bis(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptyl) oxalate |
InChI |
InChI=1S/C16H6F24O4/c17-5(18)9(25,26)13(33,34)15(37,38)11(29,30)7(21,22)1-43-3(41)4(42)44-2-8(23,24)12(31,32)16(39,40)14(35,36)10(27,28)6(19)20/h5-6H,1-2H2 |
InChI-Schlüssel |
DUCBESYHBRHEKU-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC(=O)C(=O)OCC(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


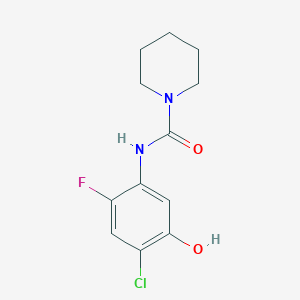


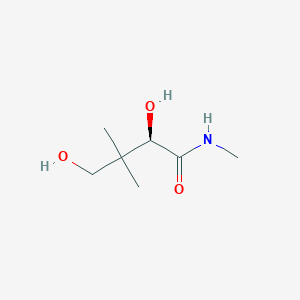
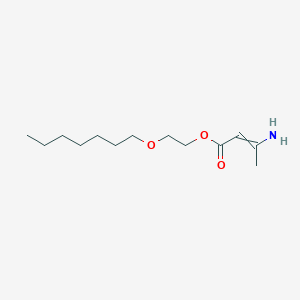
![2-[(2-Chloroprop-2-en-1-yl)sulfanyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14395489.png)
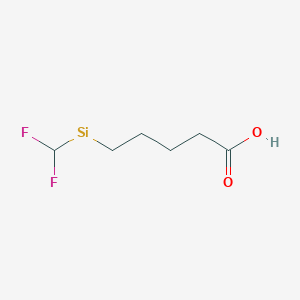
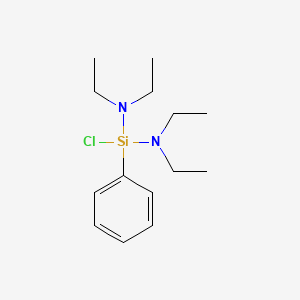
![N~1~-[2-(Phenylcarbamoyl)phenyl]ethanediamide](/img/structure/B14395496.png)
![N-[(4-Chloro-2-fluorophenyl)carbamoyl]-2,6-difluorobenzamide](/img/structure/B14395497.png)

